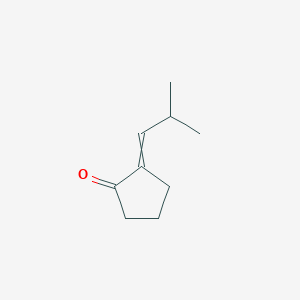
2-(2-Methylpropylidene)cyclopentan-1-one
Übersicht
Beschreibung
2-(2-Methylpropylidene)cyclopentan-1-one is a chemical compound with the molecular formula C9H14O . It has a molecular weight of 138.20700 . The compound is also known by other synonyms such as Cyclopentanone,2- (2-methylpropylidene), 2-Isobutyliden-cyclopentanon, 1-Isobutyliden-cyclopentanon- (2), 2- (2-methyl)propylidenecyclopentanone, and isobutylidene cyclopentanone .
Synthesis Analysis
The synthesis of 2-(2-Methylpropylidene)cyclopentan-1-one involves the use of Isobutyraldehyde and Cyclopentanone . More detailed information about the synthesis process can be found in the literature .Molecular Structure Analysis
The molecular structure of 2-(2-Methylpropylidene)cyclopentan-1-one consists of a cyclopentanone ring with a 2-methylpropylidene group attached . The exact mass of the molecule is 138.10400 .Chemical Reactions Analysis
As a derivative of cyclopentenone, 2-(2-Methylpropylidene)cyclopentan-1-one may undergo similar reactions. Cyclopentenone is known to undergo a variety of addition reactions, including nucleophilic conjugate addition, the Baylis–Hillman reaction, and the Michael reaction. It also functions as an excellent dienophile in the Diels–Alder reaction .Physical And Chemical Properties Analysis
2-(2-Methylpropylidene)cyclopentan-1-one has a density of 1.017 g/cm3 and a boiling point of 214.6ºC at 760 mmHg . The flash point of the compound is 82.8ºC .Wissenschaftliche Forschungsanwendungen
Hydrogen Storage Material
The compound 3-methyl-1,2-BN-cyclopentane, closely related to 2-(2-Methylpropylidene)cyclopentan-1-one, has been characterized for its potential in hydrogen storage applications. Key properties such as viscosity, thermal stability, hydrogen gas stream purity, and polarity have been studied. The compound exhibits a relatively low viscosity, good thermal stability at 30°C, and provides a clean process for hydrogen desorption, producing relatively pure hydrogen gas. This research suggests potential applications in energy storage and fuel cell technology (Luo et al., 2013).
Synthetic Intermediate
Research has shown that derivatives of 2-(2-Methylpropylidene)cyclopentan-1-one, like (2S,3S,4S)-2,3-O-Isopropylidene-4-(methoxycarbonylmethyl)cyclopentan-1-one, can be synthesized from D-ribose. This process involves cyclization and decarboxylation steps. Such derivatives have implications in synthetic chemistry, particularly in creating complex molecular structures starting from simpler compounds (Ivanova et al., 2008).
Polymer Chemistry
Ethylene-1,2-cyclopentane random copolymers have been synthesized using a catalyst and display unique thermal properties and structure. This research demonstrates the utility of cyclopentane derivatives in creating new polymer materials with specific characteristics like melting temperature and crystallinity, which could have applications in materials science and engineering (Pragliola et al., 2013).
Chemical Thermodynamics
Studies on cyclopentane and its derivatives, including methylcyclopentane and 1,cis-3-dimethylcyclopentane, have provided insights into the thermodynamics of these compounds. This includes heat-of-vaporization and vapor-heat-capacity data, which are crucial for understanding the behavior of these molecules under different temperature conditions. Such studies are essential in the field of chemical engineering and process design (Mccullough et al., 1959).
Catalysis
Research involving rhodium-catalyzed silylcarbocyclization (SiCaC) reactions of enynes has led to the synthesis of compounds like 2-methyl-1-silylmethylidene-2-cyclopentane. These reactions are significant in creating functionalized ring systems, which are useful intermediates for synthesizing a range of natural and unnatural heterocyclic and carbocyclic compounds. This area of research is highly relevant in the development of new catalysts and synthetic methods in organic chemistry (Ojima et al., 2002).
Eigenschaften
IUPAC Name |
2-(2-methylpropylidene)cyclopentan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O/c1-7(2)6-8-4-3-5-9(8)10/h6-7H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSSRLAIHCZNDAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C=C1CCCC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90338400 | |
| Record name | Cyclopentanone, 2-(2-methylpropylidene)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90338400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methylpropylidene)cyclopentan-1-one | |
CAS RN |
16856-72-7 | |
| Record name | Cyclopentanone, 2-(2-methylpropylidene)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90338400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 2-formyl-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B3048343.png)



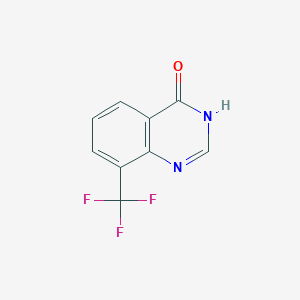

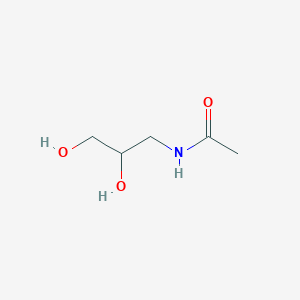

![Bis[4-(glycidyloxy)phenyl] sulfide](/img/structure/B3048358.png)
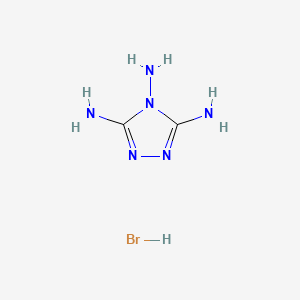
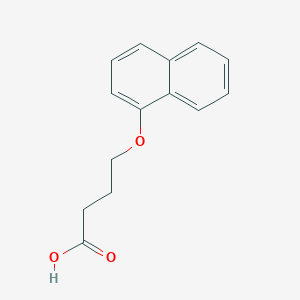
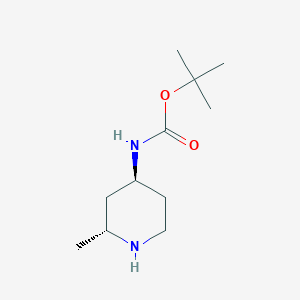
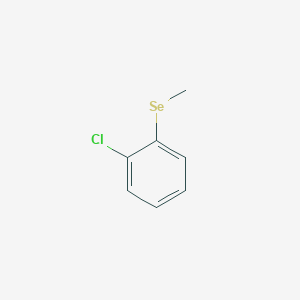
![4-Methoxy-1-oxaspiro[5.5]undec-3-en-2-one](/img/structure/B3048365.png)